(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride typically involves the bromination of a pyrimidine derivative followed by the introduction of an ethanamine group. The process can be summarized as follows:
Bromination: The starting material, pyrimidine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated pyrimidine is then reacted with an amine, such as (S)-1-phenylethanamine, under conditions that promote nucleophilic substitution. This step often requires a base like sodium hydride or potassium carbonate to facilitate the reaction.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the bromine substituent.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), and room temperature to moderate heating.
Major Products:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives or debrominated products.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing substrate access. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- (1S)-1-(5-Chloropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Iodopyrimidin-2-yl)ethanamine;hydrochloride
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding affinity. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different steric and electronic interactions with molecular targets.
- Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chlorinated or fluorinated counterparts.
- Biological Activity: The biological activity of these compounds can vary significantly based on the halogen present, influencing their efficacy and selectivity in medicinal applications.
This detailed article provides a comprehensive overview of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJPCKYQPGFRU-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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